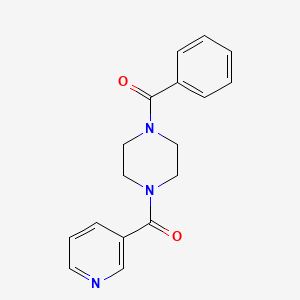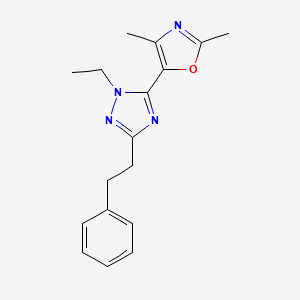![molecular formula C19H18N6O B5664185 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine is a compound within the broader class of pyrazole and pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The focus here will be on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds, excluding their drug use, dosage, side effects, and applications.
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives typically involves multi-step chemical reactions starting from basic heterocyclic compounds. For example, hydroxymethyl pyrazole derivatives react with primary amines to yield various N-substituted pyrimidin-amines, including those with methoxyphenyl groups. These syntheses often employ techniques like refluxing in ethanol or reactions under microwave irradiation to improve yields and reduce reaction times. Spectroscopic methods such as FT-IR, UV-visible, proton NMR, mass spectroscopy, and X-ray crystallography are utilized to confirm the structures of synthesized compounds (Titi et al., 2020).
Molecular Structure Analysis
X-ray crystallography has revealed detailed insights into the molecular structure of these compounds, including crystal system, space group, bond angles, and intermolecular interactions. For instance, various pyrazole derivatives crystallize in different space groups, indicating diverse molecular conformations. Theoretical calculations, such as density functional theory (DFT), are employed to compare with experimental data and predict properties like HOMO-LUMO energies and molecular electrostatic potential (Murugavel et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, chlorination, and aminisation, leading to the formation of novel heterocyclic systems. The reactivity of these compounds is influenced by their molecular structure, particularly the position of substituents such as methoxy groups, which can affect their potential as intermediates in organic synthesis (El-Essawy, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline form, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are critical for designing compounds with desired biological or chemical activities. Molecular docking and pharmacological evaluations reveal how these compounds interact with biological targets, providing insights into their mechanism of action at the molecular level (Huang et al., 2020).
属性
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-23-18-17(7-4-8-20-18)19(24-13)21-10-14-11-22-25(12-14)15-5-3-6-16(9-15)26-2/h3-9,11-12H,10H2,1-2H3,(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCYRPRGPDTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)NCC3=CN(N=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)



![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)


![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)

![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)